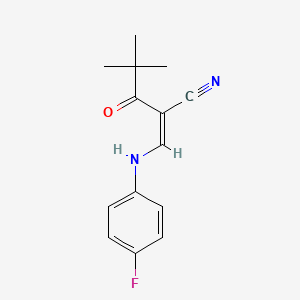

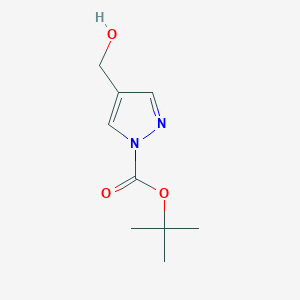

![molecular formula C14H13N5O3S B2523178 6-[[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 872696-14-5](/img/structure/B2523178.png)

6-[[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "6-[[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione" is a heterocyclic molecule that likely exhibits a range of biological activities due to the presence of the pyrimidine and triazole rings. These rings are common in compounds with antimicrobial, antiviral, and anticancer properties, among others. The methoxyphenyl group could potentially add to the compound's lipophilicity, aiding in its ability to interact with biological targets .

Synthesis Analysis

The synthesis of related sulfanyl pyrimidine derivatives has been reported using simple and efficient methods. For instance, sulfanyl pyrimidin-4(3H)-one derivatives were synthesized by reacting compounds with various phenacyl bromides to yield a series of substituted pyrimidin-4(3H)-ones. These reactions typically involve nucleophilic substitution and condensation steps . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been studied in different crystal environments. These studies reveal the importance of hydrogen bonding and π-π stacking interactions in the supramolecular architecture of such compounds. The molecular structure is crucial for understanding the potential biological activity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can be influenced by substituents on the ring. For example, the presence of a methoxy group can affect the electron density and reactivity of the compound. Substitution reactions involving sodium amide in liquid ammonia have been used to introduce amino groups into the pyrimidine ring, which can further react to form various sulfanilamide derivatives . These reactions are important for the diversification of the chemical structure and enhancement of biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be inferred from spectroscopic investigations. For instance, vibrational spectral analysis using FT-IR and FT-Raman techniques has been carried out on related compounds. Theoretical predictions of nonlinear optical behavior and molecular docking studies suggest that these compounds might exhibit inhibitory activity against certain biological targets. The molecular electrostatic potential (MEP) analysis indicates regions of negative and positive charge, which are essential for understanding the interaction with other molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Reactions : A study by Mekuskiene and Vainilavicius (2006) focused on the synthesis of pyrimidine derivatives and their reactions with electrophiles. This research is crucial for understanding the chemical behavior and potential applications of compounds like 6-[[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione in various chemical processes (Mekuskiene & Vainilavicius, 2006).

Herbicidal Activity : Nezu, Miyazaki, Sugiyama, and Kajiwara (1996) explored the herbicidal activity of dimethoxypyrimidines, indicating the potential agricultural applications of similar pyrimidine derivatives. Their findings highlight the usefulness of such compounds in controlling weeds, thereby contributing to agricultural productivity (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).

Anti-Inflammatory and Analgesic Agents : Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from pyrimidine and evaluated them for their anti-inflammatory and analgesic properties. This research opens the door to potential medical applications of 6-[[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione in treating pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor Activity : Hafez and El-Gazzar (2017) conducted a study on thienopyrimidine derivatives, assessing their antitumor activity. This suggests that related pyrimidine compounds may have potential applications in cancer treatment (Hafez & El-Gazzar, 2017).

Supramolecular Chemistry : Fonari, Simonov, Chumakov, Bocelli, Ganin, and Yavolovskii (2004) synthesized pyrimidine derivatives for use in supramolecular assemblies, highlighting the role of such compounds in the development of new materials with specific properties (Fonari et al., 2004).

Eigenschaften

IUPAC Name |

6-[[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3S/c1-22-10-4-2-3-9(7-10)19-11(17-18-14(19)23)5-8-6-12(20)16-13(21)15-8/h2-4,6-7H,5H2,1H3,(H,18,23)(H2,15,16,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXHUYHQPHILTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=NNC2=S)CC3=CC(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

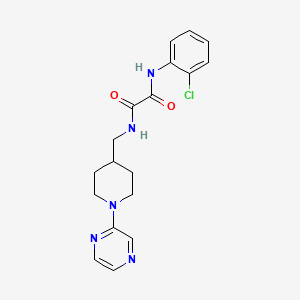

![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea](/img/structure/B2523097.png)

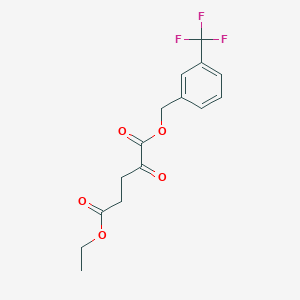

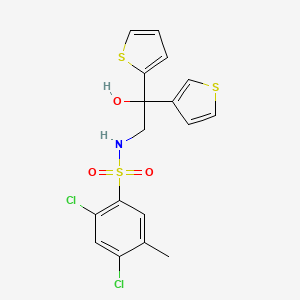

![N-(furan-2-ylmethyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2523102.png)

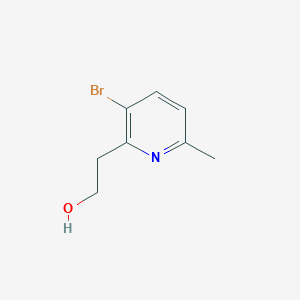

![7-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2523111.png)

![6-((4-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2523112.png)

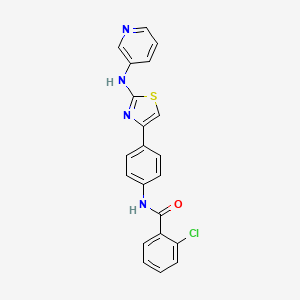

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2523113.png)

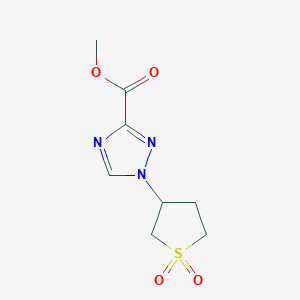

![1-[4-(4-Chlorophenyl)phenyl]sulfonylpiperidine](/img/structure/B2523117.png)